(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate
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Overview
Description
(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butyl group, a tosyloxy group, and a morpholine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl and tosyloxy groups under specific conditions. One common method involves the use of tert-butyl chloroformate and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while reduction with LiAlH4 produces alcohols or amines.
Scientific Research Applications
(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric sites of enzymes, thereby affecting their activity. The presence of the tosyloxy group allows for specific interactions with nucleophilic residues in the target proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate: Lacks the stereochemistry present in the (S)-enantiomer.
tert-Butyl 2-((tosyloxy)methyl)piperidine-4-carboxylate: Contains a piperidine ring instead of a morpholine ring.
tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-4-carboxylate: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate lies in its specific stereochemistry and the presence of both tert-butyl and tosyloxy groups. These features confer distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(4-methylphenyl)sulfonyloxymethyl]morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6S/c1-13-5-7-15(8-6-13)25(20,21)23-12-14-11-18(9-10-22-14)16(19)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBHRXDXENCDIZ-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCO2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CN(CCO2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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